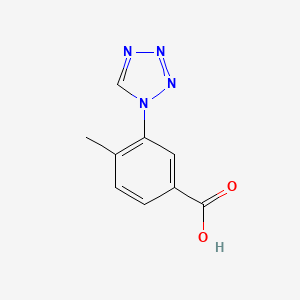

4-methyl-3-(1H-tetrazol-1-yl)benzoic acid

Description

4-Methyl-3-(1H-tetrazol-1-yl)benzoic acid (CAS 4188-12-9) is a benzoic acid derivative substituted with a methyl group at the 4-position and a tetrazole ring at the 3-position. The compound is available with a purity of 95% and is cataloged under identifiers such as MFCD09046878 and EN300-238308 .

Properties

IUPAC Name |

4-methyl-3-(tetrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-6-2-3-7(9(14)15)4-8(6)13-5-10-11-12-13/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRNKOJTMCWOJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2C=NN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(1H-tetrazol-1-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzoic acid with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . Another approach includes the use of 4-methylbenzoyl chloride and sodium azide in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of tetrazole derivatives often involves the use of eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields. The use of catalysts and green chemistry principles is also common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(1H-tetrazol-1-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve moderate temperatures and the use of solvents like acetonitrile or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted tetrazole derivatives .

Scientific Research Applications

4-methyl-3-(1H-tetrazol-1-yl)benzoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-3-(1H-tetrazol-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities[5][5].

Comparison with Similar Compounds

Structural Analogues

Substituent Variations

- The dihedral angles between the tetrazole and aromatic rings (45.97° and 75.41°) result in distinct crystal packing via O–H⋯N hydrogen bonds, C–Br⋯π interactions, and π-π stacking (centroid distance: 3.312 Å).

- 2-Chloro-5-(1H-tetrazol-1-yl)benzoic acid (CAS 190270-10-1): The chloro substituent at the 2-position alters electronic properties and steric effects, making it a versatile intermediate in pharmaceuticals and agrochemicals .

Heterocyclic Replacements

- 4-(1H-Triazol-1-yl)benzoic Acid Hybrids : Replacing tetrazole with triazole reduces nitrogen content, affecting hydrogen-bonding capacity. These hybrids demonstrate antioxidant activity in vitro and in vivo, suggesting that the tetrazole’s higher nitrogen density may confer unique redox properties .

- 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic Acid (CAS 60875-16-3): A pyrazoline analog shows hypoglycemic activity via glucose metabolism modulation, though with a mechanism distinct from tetrazole derivatives .

Physicochemical Properties

Biological Activity

4-Methyl-3-(1H-tetrazol-1-yl)benzoic acid is a tetrazole-substituted benzoic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique chemical structure that includes a methyl group and a tetrazole moiety, which enhances its reactivity and solubility. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of a benzene ring with a methyl group at the para position and a tetrazole ring at the meta position. The presence of the tetrazole ring allows for potential interactions with biological targets, mimicking carboxylic acids in various biological systems.

The biological activity of this compound is largely attributed to its ability to interact with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, enabling it to bind effectively to active sites on enzymes, thereby inhibiting their activity. This mechanism may lead to various biological effects, including:

- Antimicrobial Activity : The compound has shown promise against various bacterial strains.

- Anticancer Activity : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.

Biological Activity Data

A summary of the biological activities reported for this compound is presented in Table 1.

| Activity | Target/Organism | IC50/MIC (µg/mL) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 20 | |

| Antimicrobial | Escherichia coli | 15 | |

| Anticancer | NIH3T3 Cell Line | 0.632 |

Case Study 1: Antimicrobial Properties

In a study examining the antimicrobial properties of various tetrazole derivatives, this compound was found to exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be 20 µg/mL, indicating its potential for development as an antimicrobial agent.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound demonstrated an IC50 value of 0.632 mM against the NIH3T3 cell line. This suggests that the compound may inhibit cell proliferation effectively, warranting further investigation into its potential as an anticancer therapeutic .

Research Findings and Applications

Research has shown that tetrazole derivatives, including this compound, could serve as bioisosteres for carboxylic acids in drug development. Their ability to mimic carboxylic acids while potentially offering improved pharmacokinetic profiles makes them valuable in medicinal chemistry . Additionally, their applications extend beyond pharmaceuticals into materials science, where they are utilized in developing new materials with specific properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.